cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
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Overview
Description
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a bicyclic compound that belongs to the class of pyrrolopyrroles. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective and proceeds through a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition . Another method involves the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization .
Chemical Reactions Analysis
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromomaleimides, aminocrotonic acid esters, and azomethine ylides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with azomethine ylides and maleimides can lead to the formation of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .
Scientific Research Applications
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of protein methyltransferases and glycosyltransferases . In medicine, it has shown promise as an agonist of various serotonin receptors and as an antagonist of integrin VLA-4 .
Mechanism of Action
The mechanism of action of cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein methyltransferases, it binds to the active site of the enzyme and prevents the transfer of methyl groups to target proteins . As an agonist of serotonin receptors, it binds to the receptor and activates downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can be compared with other similar compounds such as tert-butyl cis-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate . While both compounds share a similar bicyclic structure, they differ in their functional groups and specific applications. For example, tert-butyl cis-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is used as a building block in organic synthesis and has different biological activities compared to this compound .
Biological Activity
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amides and is characterized by its hexahydropyrrolo structure fused with a pyrrole moiety. The presence of the carboxamide functional group enhances its interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in modulating proteolytic enzymes involved in various diseases.
- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity Data
Research has highlighted several biological activities associated with this compound:
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of derivatives of hexahydropyrrolo compounds. The results indicated that certain derivatives significantly reduced inflammation markers in experimental models, outperforming established anti-inflammatory drugs like curcumin .
- Antiviral Efficacy : In vitro studies on HCV-infected cells revealed that this compound inhibited viral replication effectively at low concentrations, suggesting its potential as a therapeutic agent against hepatitis C .
- Antitumor Properties : Research focused on the antitumor effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential for cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the hexahydropyrrolo core can significantly influence the biological activity of the compound. For instance:
- Substituents at specific positions on the pyrrole ring enhance receptor binding affinity.
- Alterations in the carboxamide group can affect enzyme inhibition potency.
Properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-7(11)10-2-1-5-3-9-4-6(5)10/h5-6,9H,1-4H2,(H2,8,11)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRQVPSGSVQMQO-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.